![molecular formula C17H19N3 B100579 [6-(Dimethylamino)acridin-3-yl]-dimethylazanium CAS No. 17251-70-6](/img/structure/B100579.png)
[6-(Dimethylamino)acridin-3-yl]-dimethylazanium
Overview
Description
[6-(Dimethylamino)acridin-3-yl]-dimethylazanium is a cationic acridine derivative characterized by a tricyclic aromatic core (acridine) substituted with a dimethylamino group at position 6 and a dimethylazanium (quaternary ammonium) group at position 2. The compound’s structure confers strong cationic properties, enhancing its solubility in aqueous media and facilitating interactions with negatively charged biological molecules, such as DNA or cellular membranes. Acridine derivatives are historically significant in antimicrobial and anticancer research due to their planar structure, which enables intercalation into nucleic acids .
Preparation Methods
Synthetic Routes::
- Acridine orange can be synthesized through various methods, including condensation reactions between acridine and primary amines.
- One common synthetic route involves the reaction of acridine with dimethylamine to yield the desired compound.
- In industrial settings, acridine orange is produced through large-scale chemical processes.
- The exact industrial production methods may vary, but they typically involve the condensation of acridine with dimethylamine hydrochloride.
Chemical Reactions Analysis
Reactions::
- Acridine orange undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts.
- Major products formed from these reactions include derivatives of acridine orange with modified substituents.
Scientific Research Applications
Fluorescent Staining in Microscopy
Applications:
- Cell Cycle Analysis: Acridine orange is extensively used in epifluorescence microscopy and flow cytometry for cell cycle determination. It distinguishes between live and dead cells based on their nucleic acid content.
- Nucleic Acid Staining: The compound exhibits different fluorescence intensities when bound to double-stranded versus single-stranded nucleic acids, enabling researchers to assess DNA integrity and cellular viability.
Case Study:
A study demonstrated the effectiveness of acridine orange in differentiating between viable and non-viable cells in a mixed population, showcasing its utility in cytotoxicity assays .
Antimicrobial Properties
Applications:
- Antibacterial Activity: Research indicates that acridine orange possesses significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial membranes, leading to cell death.
Data Table: Antibacterial Efficacy of Acridine Orange
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 50 µg/mL | |
S. aureus | 25 µg/mL | |
Candida albicans | 100 µg/mL |
Antifungal Applications
Applications:
- Acridine orange has shown potential as an antifungal agent by inhibiting fungal growth through interference with nucleic acid synthesis.
Case Study:
In vitro studies revealed that acridine orange effectively inhibited the growth of Candida species, providing insights into its potential use in antifungal therapies .
Biomedical Applications
Applications:
- Drug Delivery Systems: The cationic nature of acridine orange facilitates the delivery of nucleic acids into cells, making it a candidate for gene therapy applications.
- Photodynamic Therapy: Due to its fluorescent properties, acridine orange can be utilized in photodynamic therapy for cancer treatment, where light activation leads to the production of reactive oxygen species that induce cell death.
Case Study:
A recent investigation highlighted the use of acridine orange in enhancing the transfection efficiency of plasmid DNA into mammalian cells, demonstrating its role in gene therapy .
Environmental Monitoring
Applications:
- Acridine orange is employed in environmental microbiology to monitor microbial contamination in water bodies. Its ability to stain viable cells aids in assessing water quality.
Data Table: Environmental Applications of Acridine Orange
Application | Methodology | Reference |
---|---|---|
Water Quality Testing | Fluorescent Microscopy | |
Soil Microbial Analysis | Staining Techniques |
Mechanism of Action
DNA Interaction: Acridine orange intercalates into DNA, causing spectral shifts upon binding.
RNA Interaction: When bound to RNA, it shifts its maximum excitation from green (525 nm) to blue (460 nm) and emits red fluorescence (650 nm).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystal Violet (Basic Violet 3)
- Structure: Triarylmethane dye with three dimethylamino groups and a central azanium chloride moiety: [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride .
- Molar Mass : 407.99 g/mol .
- Solubility : 4 g/L in water at 25°C .
- Applications : Gram staining in microbiology, textile dye, and antifungal agent.
- Research Findings: Demonstrated cytotoxicity in microbiological studies, but concerns about carcinogenicity limit its medical use .
Methylene Blue
- Structure: Phenothiazine derivative: [7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium chloride .
- Molar Mass : 319.85 g/mol (C₁₆H₁₈ClN₃S) .
- Solubility : Highly water-soluble; used at 1% (w/w) in supplements .
- Applications : Antimalarial agent, treatment for methemoglobinemia, and antimicrobial in aquaculture.
- Research Findings : Phase 2 clinical trials for malaria; redox properties enable dual roles as an antioxidant and pro-oxidant .
Pyronine Y
- Structure: Xanthene derivative: [6-(Dimethylamino)xanthen-3-ylidene]-dimethylazanium chloride .
- Applications : Nucleic acid staining in histology; fluorescence properties under specific conditions.
- Differentiation : Smaller molar mass (~300–350 g/mol inferred) and narrower applications compared to acridine derivatives.
5(6)-Carboxytetramethylrhodamine (TAMRA)
- Structure: Xanthene-based fluorescent dye with carboxy groups: [9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium dichloride .
- Molar Mass : 933.83 g/mol (dichloride form) .
- Applications : Fluorescent labeling in microscopy and flow cytometry.
- Differentiation: Superior fluorescence quantum yield compared to non-fluorescent acridine derivatives.
BRACO-19
- Structure: Acridine derivative with dimethylamino and pyrrolidinyl groups .
- Applications : Investigated as a telomerase inhibitor for anticancer therapy.
- Research Findings : Binds to G-quadruplex DNA structures, disrupting telomere maintenance .
TBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium tetrafluoroborate)
- Structure : Peptide coupling reagent with a dimethylazanium core .
- Molar Mass : 321.1 g/mol .
- Applications : Facilitates amide bond formation in organic synthesis.
- Differentiation: Non-planar structure limits biological interactions but enhances reactivity in chemical synthesis .
Comparative Data Table
Compound | Core Structure | Molar Mass (g/mol) | Solubility (Water) | Key Applications | Notable Properties |
---|---|---|---|---|---|
[6-(Dimethylamino)acridin-3-yl]-dimethylazanium | Acridine | ~300–400 (inferred) | Moderate (inferred) | Antimicrobial research, DNA studies | Cationic, planar intercalator |
Crystal Violet | Triarylmethane | 407.99 | 4 g/L | Staining, antifungal | High molar absorptivity (590 nm) |
Methylene Blue | Phenothiazine | 319.85 | High (1% w/w) | Antimalarial, redox therapy | Redox-active, clinical use |
Pyronine Y | Xanthene | ~300–350 | Moderate | Histological staining | Fluorescence in acidic conditions |
TAMRA | Xanthene | 933.83 | Soluble in buffers | Fluorescent labeling | High fluorescence quantum yield |
BRACO-19 | Acridine | ~500–600 (inferred) | Low (organic solvents) | Anticancer research | G-quadruplex DNA binding |
TBTU | Benzotriazole | 321.1 | Soluble in DMF | Peptide synthesis | High reactivity in coupling |
Key Research Findings and Differentiation
- Cationic Properties: The target compound shares strong cationic characteristics with Crystal Violet and Methylene Blue, enhancing nucleic acid binding. However, its acridine core may offer stronger intercalation than triarylmethane or phenothiazine systems .
- Biological Activity : Unlike TBTU (synthetic reagent) or TAMRA (fluorescent probe), acridine derivatives like the target compound and BRACO-19 are tailored for biological targeting, particularly DNA interaction .
- Clinical Relevance: Methylene Blue’s established medical applications contrast with the exploratory status of most acridine derivatives, highlighting the need for further toxicological studies on this compound .
Biological Activity
[6-(Dimethylamino)acridin-3-yl]-dimethylazanium, also known by its CAS number 17251-70-6, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an acridine backbone with a dimethylamino group at the 6-position and a dimethylazanium moiety. This structure contributes to its lipophilicity and ability to interact with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes within the cells .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Pharmacological Activities
The pharmacological profile of this compound includes several notable activities:
Activity | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, as well as fungi. |
Anticancer | Induces apoptosis in various cancer cell lines through modulation of signaling pathways. |
Antiviral | Inhibits viral replication in certain assays, demonstrating broad-spectrum antiviral activity. |
Cytotoxicity | Exhibits selective cytotoxic effects on tumor cells while sparing normal cells. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Anticancer Activity : In vitro studies on human breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects .
- Mechanistic Insights : Further research revealed that the compound's anticancer effects are mediated through the activation of caspase pathways, leading to programmed cell death in affected cells .
Biochemical Analysis
The biochemical properties of this compound suggest it plays a crucial role in various biochemical reactions:
- Enzyme Interactions : It interacts with enzymes involved in metabolic pathways, influencing cellular metabolism and function.
- Cell Signaling Modulation : The compound modulates key signaling pathways, affecting gene expression related to cell survival and proliferation.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing [6-(Dimethylamino)acridin-3-yl]-dimethylazanium?
Methodological Answer: Synthesis typically involves quaternization of a dimethylamino-acridine precursor. For example:
Alkylation : React 6-aminoacridine with methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature to introduce dimethylamino groups.
Purification : Use column chromatography (silica gel) or recrystallization from solvents like dichloromethane/methanol mixtures to isolate the product.
Reference: Similar alkylation steps are detailed for azanium salts in , where dimethyl sulfate is used to form cationic species .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Determines absorption maxima (e.g., acridine derivatives typically show λmax ~400–500 nm), critical for applications in photochemistry .
- NMR : H and C NMR confirm substituent positions and electronic environments. For example, dimethylamino protons appear as singlets at δ ~3.0 ppm.
- X-ray Crystallography : SHELX software ( ) refines crystal structures, resolving bond lengths (e.g., C–N distances ~1.28–1.47 Å in azanium salts) and hydrogen-bonding networks .
Q. What are the primary research applications of this compound in academic settings?
Methodological Answer:
- DNA Intercalation Studies : Acridine derivatives intercalate into DNA, analyzed via fluorescence quenching or gel electrophoresis.
- Photodynamic Therapy : Photophysical properties (e.g., singlet oxygen generation) can be tested using protocols similar to methylene blue ( ) .
- Fluorescent Probes : Structural analogs like TAMRA ( ) are used in microscopy; comparable tagging strategies apply .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism?
Methodological Answer:
- Multiple Crystallization Trials : Vary solvents (e.g., acetonitrile vs. methanol) and temperatures to isolate polymorphs.
- Refinement Software : Use SHELXL ( ) to compare unit cell parameters and hydrogen-bonding patterns. For example, a monoclinic system (e.g., , Å, ) may indicate a dominant polymorph .
- Thermal Analysis : DSC/TGA identifies phase transitions, corroborating polymorphism.
Q. What strategies optimize the yield of this compound when scaling up synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 6-aminoacridine conversion).
- Stoichiometry Optimization : Adjust methylating agent ratios (e.g., 1.2–1.5 equivalents of dimethyl sulfate) to minimize side products.
- Workup Efficiency : Extract with ethyl acetate/water to remove unreacted precursors, as demonstrated in for lumazine derivatives .
Q. How does the electronic structure of the compound influence its photophysical properties?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) predict HOMO-LUMO gaps. The dimethylamino groups act as electron donors, red-shifting absorption (e.g., λmax ~450 nm vs. ~420 nm for non-substituted acridines).
- Experimental Validation : Compare experimental UV-Vis spectra ( ) with TD-DFT results to confirm charge-transfer transitions .
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKHZNPWBDQZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65-61-2 (Parent) | |
Record name | Acridine Orange | |
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DSSTOX Substance ID |
DTXSID60197783 | |
Record name | Acridine Orange | |
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Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N,N,N',N'-Tetramethyl-3,6-acridinediamine | |
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CAS No. |
494-38-2 | |
Record name | Acridine Orange base | |
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Record name | Acridine Orange | |
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Record name | Acridine orange | |
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Record name | Acridine Orange | |
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Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl | |
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Record name | ACRIDINE ORANGE | |
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